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Compound of Interest

Compound Name: PSB-1434

Cat. No.: B12362949

A critical reassessment of the target and activity of PSB-1434 has revealed that the compound
designated PSB-1434, with CAS number 1619884-65-9, is not a P2Y12 receptor antagonist
but rather a selective monoamine oxidase B (MAO-B) inhibitor. This guide will therefore pivot to
address the factual identity of PSB-1434 and provide a technical overview based on available
information for this class of compounds.

Executive Summary

Initial inquiries into "PSB-1434" as a P2Y12 receptor antagonist for an audience of researchers
and drug development professionals revealed a significant discrepancy. Chemical supplier
databases and safety data sheets identify the compound with CAS number 1619884-65-9 and
the chemical formula C14H9F2N30 as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, a
selective and competitive monoamine oxidase B (MAO-B) inhibitor. An extensive search of
scientific and patent literature did not yield any evidence of this compound or its close analogs
being investigated as P2Y12 receptor antagonists.

This guide will proceed to detail the known information about N-(3,4-difluorophenyl)-1H-
indazole-5-carboxamide as a MAO-B inhibitor, including its chemical structure and potential
relevance in neuroscience research, a field where MAO-B inhibitors are of significant interest
for the treatment of neurodegenerative diseases like Parkinson's disease.

Chemical Structure and Properties of PSB-1434

Systematic Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide
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CAS Number: 1619884-65-9
Molecular Formula: C14H9F2N30
Molecular Weight: 273.24 g/mol
Chemical Structure:

Caption: Chemical structure of PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide).

Signaling Pathway of Monoamine Oxidase B (MAO-
B)

MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. It is
located on the outer mitochondrial membrane in various tissues, with high concentrations in the

brain. The primary function of MAO-B is the oxidative deamination of biogenic and xenobiotic

amines.
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Caption: Simplified signaling pathway of MAO-B and the inhibitory action of PSB-1434.
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Experimental Protocols

While specific experimental data for PSB-1434 is not readily available in the peer-reviewed
literature, the following are standard protocols used to evaluate MAO-B inhibitors.

MAO-B Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit MAO-B activity.

Objective: To determine the IC50 value of a test compound against human recombinant MAO-
B.

Materials:

Human recombinant MAO-B enzyme
e MAO-B substrate (e.g., benzylamine or phenylethylamine)

o Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection
system)

e Test compound (PSB-1434)
e Phosphate buffer (pH 7.4)

e 96-well microplate

e Microplate reader

Procedure:

Prepare serial dilutions of the test compound in phosphate buffer.

In a 96-well plate, add the MAO-B enzyme to each well.

Add the different concentrations of the test compound to the wells. Include a positive control
(a known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle).

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
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Initiate the reaction by adding the MAO-B substrate and the detection reagent (e.g.,
Amplex® Red and horseradish peroxidase).

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate
reader.

Calculate the percentage of inhibition for each concentration of the test compound relative to
the negative control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Experimental workflow for an in vitro MAO-B inhibition assay.
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Quantitative Data

As there is no published scientific literature detailing the biological evaluation of PSB-1434, a
table of quantitative data (e.g., IC50, Ki) cannot be provided at this time. Commercial suppliers
list the compound as a selective MAO-B inhibitor, but do not provide specific activity values.

Conclusion and Future Directions

The compound designated as PSB-1434 (CAS 1619884-65-9) is identified as N-(3,4-
difluorophenyl)-1H-indazole-5-carboxamide, a putative selective MAO-B inhibitor. There is no
evidence in the scientific literature to support its role as a P2Y12 receptor antagonist.
Therefore, the initial premise of this technical guide has been revised to reflect the correct
biological target.

For researchers in the field of neuropharmacology, N-(3,4-difluorophenyl)-1H-indazole-5-
carboxamide may represent a research tool for studying the role of MAO-B in the central
nervous system. Future studies would be required to:

o Confirm its MAO-B inhibitory activity and determine its potency and selectivity profile against
MAO-A.

o Evaluate its pharmacokinetic properties to assess its potential for in vivo studies.
« Investigate its efficacy in animal models of neurodegenerative diseases.

For professionals in drug development focused on antithrombotic agents, this compound is not
a relevant lead for P2Y12 receptor antagonism. Research in that area should continue to focus
on established scaffolds for P2Y12 inhibitors.

 To cite this document: BenchChem. [An In-depth Technical Guide on PSB-1434 Related
Compounds and Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12362949#psh-1434-related-compounds-and-
analogs]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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